molecular formula C20H20FNO4 B1322916 Fmoc-3-fluoro-DL-valine CAS No. 1219144-82-7

Fmoc-3-fluoro-DL-valine

Cat. No.: B1322916
CAS No.: 1219144-82-7
M. Wt: 357.4 g/mol
InChI Key: DYIMQSXNKQSKCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-3-fluoro-DL-valine is a derivative of valine, an amino acid, where the valine is modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a fluorine atom. This compound is particularly useful in the field of proteomics and solid-phase peptide synthesis due to its unique properties .

Biochemical Analysis

Biochemical Properties

Fmoc-3-fluoro-DL-valine plays a significant role in biochemical reactions, particularly in the synthesis of peptides. The Fmoc group is used to protect the amino group during peptide synthesis, allowing for the sequential addition of amino acids without unwanted side reactions . The compound interacts with various enzymes and proteins involved in peptide synthesis, such as fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) and piperidine, which are used to introduce and remove the Fmoc group, respectively . The smaller side chain of valine, an isopropyl group, confers a high degree of flexibility when incorporated into a polypeptide chain .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s incorporation into peptides can affect cell function by altering the structure and activity of the resulting proteins . For example, Fmoc-phenylalanine-valine hydrogels have been shown to support the 3D culture of various cell types, indicating that this compound may play a role in cell proliferation and differentiation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The Fmoc group is introduced to the amino group of valine via a reaction with Fmoc-Cl, forming a stable adduct that protects the amino group during peptide synthesis . The removal of the Fmoc group by piperidine is a critical step in the synthesis process, allowing for the sequential addition of amino acids . This mechanism ensures the precise assembly of peptides with minimal side reactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The Fmoc group is typically stable under basic conditions but can be removed rapidly by piperidine, which is commonly used in solid-phase peptide synthesis . Long-term effects on cellular function have been observed in studies involving Fmoc-dipeptide hydrogels, where the degradation of the hydrogel matrix over time can influence cell behavior and viability .

Dosage Effects in Animal Models

The effects of this compound in animal models can vary with different dosages. While specific studies on this compound are limited, general principles of peptide synthesis suggest that higher doses may lead to increased incorporation into peptides, potentially affecting protein function and cellular processes . Toxic or adverse effects at high doses have not been extensively studied, but it is essential to consider potential threshold effects when using this compound in research .

Metabolic Pathways

This compound is involved in metabolic pathways related to peptide synthesis. The compound interacts with enzymes such as fluorenylmethyloxycarbonyl chloride and piperidine, which facilitate the protection and deprotection of the amino group during synthesis . These interactions are crucial for the efficient assembly of peptides and the regulation of metabolic flux in proteomics research .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The Fmoc group enhances the compound’s solubility and stability, allowing for efficient incorporation into peptides during synthesis . The distribution of this compound within cells can influence its localization and accumulation, affecting its overall activity and function .

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical structure and interactions with cellular components. The Fmoc group and the fluorine atom may direct the compound to specific compartments or organelles, where it can participate in peptide synthesis and other biochemical processes . Post-translational modifications and targeting signals may also play a role in the localization and activity of this compound within cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-3-fluoro-DL-valine typically involves the protection of the amino group of 3-fluoro-DL-valine with the Fmoc group. This is achieved through a reaction with fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium carbonate or triethylamine. The reaction is usually carried out in an organic solvent like dimethylformamide or dichloromethane .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers is common in industrial settings to streamline the production process .

Chemical Reactions Analysis

Types of Reactions: Fmoc-3-fluoro-DL-valine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Fmoc-3-fluoro-DL-valine is widely used in scientific research, particularly in:

Comparison with Similar Compounds

Uniqueness: Fmoc-3-fluoro-DL-valine is unique due to the presence of the fluorine atom, which can influence the compound’s reactivity and interactions in peptide synthesis. This makes it a valuable tool in the synthesis of peptides with specific properties .

Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-fluoro-3-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FNO4/c1-20(2,21)17(18(23)24)22-19(25)26-11-16-14-9-5-3-7-12(14)13-8-4-6-10-15(13)16/h3-10,16-17H,11H2,1-2H3,(H,22,25)(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYIMQSXNKQSKCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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